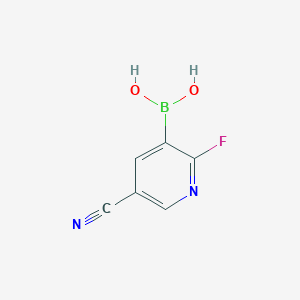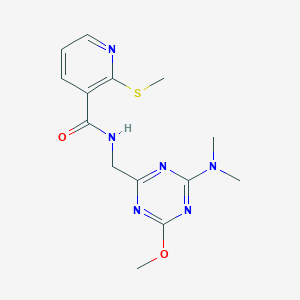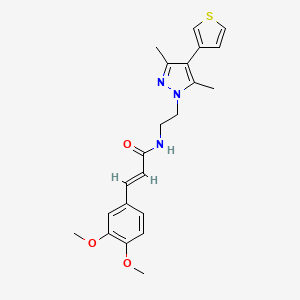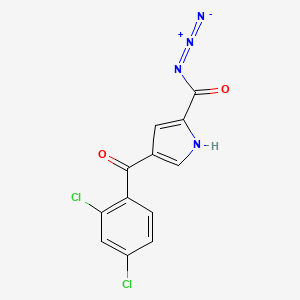
Phenyl 2,4,5-trichlorobenzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Phenyl 2,4,5-trichlorobenzenesulfonate is a chemical compound with the molecular formula C12H7Cl3O3S . It was synthesized via a nucleophilic substitution reaction between phenol and 2,4,5-trichlorobenzenesulfonyl chloride .
Synthesis Analysis
The synthesis of this compound involves a nucleophilic substitution reaction between phenol and 2,4,5-trichlorobenzenesulfonyl chloride . The use of arene-sulfonates as leaving groups has been explored in synthetic organic chemistry for quite some time .Molecular Structure Analysis
The two aryl rings in this compound are oriented gauche to one another around the sulfonate S—O bond, with a C—S—O—C torsion angle of 70.68 (16), and the two rings are inclined to one another by 72.40 (7) .Chemical Reactions Analysis
The use of arene-sulfonates as electrophilic substrates in the synthesis of sulfonamides has been explored . A competitive C—O and S—O bond fission has been reported in the reaction of amine nucleophiles with arene-sulfonates .Scientific Research Applications
Synthesis and Catalysis
Phenyl 2,4,5-trichlorobenzenesulfonate plays a role in the synthesis of various chemical compounds. For example, it is used in the catalysis process for synthesizing 4,4′-(arylmethylene)bis(1H-pyrazol-5-ols) through condensation reactions, offering advantages like excellent yields, simple procedure, and eco-friendly reaction conditions (Karimi-Jaberi et al., 2012).
Molecular Structure and Solubility Studies
The compound's molecular structure and solubility characteristics have been a subject of study. For instance, the synthesis and solubility of phenyl 2,5-dichlorobenzenesulfonate (PDBS) in supercritical CO2 have been analyzed, providing insights into its structural and solubility properties under different conditions (Wright et al., 2006).
Antipathogenic Activity
This compound has been explored for its antipathogenic potential. A study on new thiourea derivatives, including this compound, has shown significant activity against Pseudomonas aeruginosa and Staphylococcus aureus, suggesting potential for developing novel antimicrobial agents (Limban et al., 2011).
Inorganic-Organic Hybrid Materials
This compound has been used in creating inorganic-organic hybrid materials. For example, silver benzenesulfonate, incorporating phenyl groups, forms layered solids with interesting structural properties, potentially useful in various applications (Shimizu et al., 1999).
Quantum Mechanical and Photovoltaic Studies
The compound's properties have also been studied for potential applications in photovoltaics. Quantum mechanical studies of aromatic halogen-substituted bioactive sulfonamidobenzoxazole compounds, which include this compound, indicate potential in light-harvesting applications (Mary et al., 2019).
Ionomeric Polyelectrolytes for Fuel Cells
In the development of fuel cells, this compound-based polyelectrolytes have been synthesized. These materials, with their high proton conductivity and chemical/thermal stability, show promise for use in polymer electrolyte membrane fuel cells (Fujimoto et al., 2005).
Antioxidant and Antimicrobial Activities
Compounds like 2-(3-alkyl/aryl-4,5-dihydro-1H-1,2,4-triazol-5-on-4-yl-azomethine)phenyl benzenesulfonates, which involve this compound, have been evaluated for their antioxidant and antimicrobial activities, showing potential in pharmaceutical applications (Kol et al., 2020).
Properties
IUPAC Name |
phenyl 2,4,5-trichlorobenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Cl3O3S/c13-9-6-11(15)12(7-10(9)14)19(16,17)18-8-4-2-1-3-5-8/h1-7H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCHTYQBVAYYLRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OS(=O)(=O)C2=CC(=C(C=C2Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Cl3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[(4-Chloro-3,5-dimethylpyridin-2-yl)methyl]piperazine dihydrochloride](/img/structure/B2867531.png)


![1-Acetyl-5-(4-methoxyphenyl)-3-{2-[(methylsulfonyl)amino]phenyl}-2-pyrazoline](/img/structure/B2867535.png)

![1-[(3-Methoxyphenyl)methyl]-3-(2-methylphenyl)thiourea](/img/structure/B2867539.png)
![4-[cyclohexyl(methyl)sulfamoyl]-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2867541.png)


![8-Bromo-2,3,4,5-tetrahydro-1H-3,5-methanobenzo[c]azepin-1-one](/img/structure/B2867545.png)
![Ethyl 2-({[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}amino)-4-phenyl-3-thiophenecarboxylate](/img/structure/B2867547.png)
![Methyl 5-[[3-(3-fluorophenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]methyl]furan-2-carboxylate](/img/structure/B2867550.png)
![3-[(2,6-Dimethyloxan-4-yl)carbamoyl]-5-fluorosulfonyloxypyridine](/img/structure/B2867551.png)
![N-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-4-(trifluoromethyl)benzamide](/img/structure/B2867553.png)
